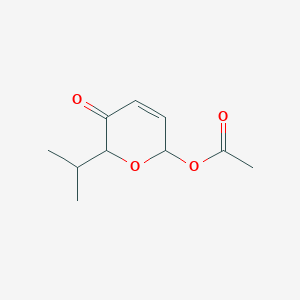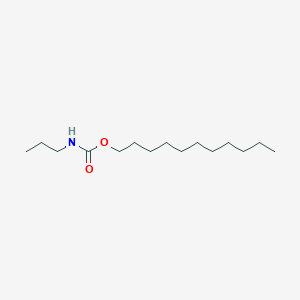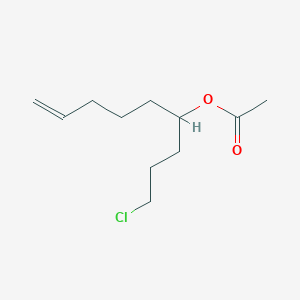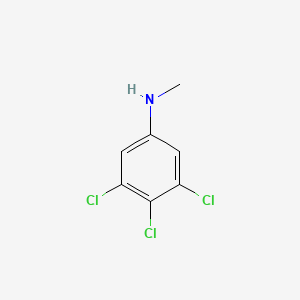
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is an organic compound with a complex structure that includes both hydroxyl and acetylamino functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE typically involves the acetylation of 2-Hydroxy-4-aminobenzaldehyde. One common method includes the reaction of 2-Hydroxy-4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-acetylaminobenzoic acid.
Reduction: 2-Hydroxy-4-acetylaminobenzyl alcohol.
Substitution: 2-Hydroxy-4-acetylamino-5-nitrobenzaldehyde (for nitration).
Wissenschaftliche Forschungsanwendungen
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal properties and used in agricultural applications.
2-Hydroxy-4-phenylbutanoate esters: Used as precursors for the production of angiotensin-converting enzyme (ACE) inhibitors.
Uniqueness
N-(4-FORMYL-3-HYDROXY-PHENYL)-ACETAMIDE is unique due to the presence of both hydroxyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
N-(4-formyl-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-3-2-7(5-11)9(13)4-8/h2-5,13H,1H3,(H,10,12) |
InChI-Schlüssel |
BHDPWJGTBSEZIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8615123.png)
